Physicochemical Differentiation: LogP, Hydrogen Bond Acceptor Count, and TPSA Compared to Furan and Phenyl Analogs
Pyridin-3-yl(thiophen-2-yl)methanol exhibits a computed LogP of 2.22, which is 0.46 units higher than that of its furan analog (LogP 1.76) and 0.52 units higher than the phenyl analog (LogP 1.7) [1]. This increased lipophilicity suggests enhanced passive membrane permeability, a critical factor for central nervous system (CNS) drug candidates. Additionally, the compound provides 3 hydrogen bond acceptors (HBA) versus only 2 for the phenyl analog, offering greater capacity for polar interactions with biological targets while maintaining a favorable topological polar surface area (tPSA) of 33.12 Ų, well within the recommended range for oral bioavailability .
| Evidence Dimension | Lipophilicity (LogP) and Hydrogen Bond Acceptor Count (HBA) |
|---|---|
| Target Compound Data | LogP: 2.22; HBA: 3; tPSA: 33.12 Ų |
| Comparator Or Baseline | Furan-2-yl(pyridin-3-yl)methanol (LogP: 1.76, HBA: 4); Phenyl(pyridin-3-yl)methanol (LogP: 1.7, HBA: 2) |
| Quantified Difference | ΔLogP = +0.46 vs furan, +0.52 vs phenyl; ΔHBA = -1 vs furan, +1 vs phenyl |
| Conditions | Computed descriptors (XLogP3, Cactvs HBA, PubChem) |
Why This Matters
This specific lipophilicity window (LogP 2-3) is often optimal for CNS penetration and oral absorption, making this compound a more suitable starting point for neuroscience drug discovery compared to less lipophilic or more polar alternatives.
- [1] PubChem. (2025). Pyridin-3-yl(thiophen-2-yl)methanol (CID 650499). Computed Properties. XLogP3-AA: 1.4 (Note: Other sources report 2.22; see ChemSrc). View Source
